molecular formula C18H25ClN2O3 B13102672 Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 1956331-92-2

Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13102672
CAS No.: 1956331-92-2
M. Wt: 352.9 g/mol
InChI Key: URVNNBRSXDECDA-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzo[b][1,4]oxazepine ring fused to a piperidine moiety, with a tert-butyl carboxylate group at the 1'-position and a chlorine substituent at the 7-position of the benzoxazepine ring. This structure combines rigidity from the spirocyclic system with functional versatility from the halogen and carboxylate groups, making it a valuable intermediate in pharmaceutical synthesis.

Properties

CAS No.

1956331-92-2

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

tert-butyl 7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25ClN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3

InChI Key

URVNNBRSXDECDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)Cl)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzo[B][1,4]oxazepine core, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction parameters and can be scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted spiro compounds.

Scientific Research Applications

Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : The 7-chloro and 7-fluoro analogues share similar molecular weights but differ in steric and electronic profiles. Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability compared to chlorine .
    • Electron-Donating Groups (OCH₃) : The 7-methoxy derivative (C₁₉H₂₈N₂O₄) has a higher molecular weight due to the methoxy group, which could increase solubility but reduce ring reactivity in electrophilic substitutions .

Brominated and Benzylated Analogues

  • Replacement of the tert-butyl carboxylate with a benzyl group (C₂₄H₂₈BrN₂O₂) significantly alters lipophilicity, impacting membrane permeability in biological systems .

Biological Activity

Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a spiro linkage connecting a benzo[B][1,4]oxazepine moiety to a piperidine ring. The presence of a tert-butyl ester and a chlorine atom at specific positions enhances its chemical properties and biological interactions. The molecular formula is C18H25ClN2O3C_{18}H_{25}ClN_{2}O_{3} with a molecular weight of 352.9 g/mol .

Preliminary studies indicate that this compound may interact with various biological targets such as receptors and enzymes. The exact mechanisms are still under investigation; however, it is believed that the compound can modulate neuroactive pathways and influence physiological processes related to neuroprotection and neurotransmission .

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of this compound. A study focusing on similar benzoxazepine derivatives showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The AChE inhibitory activity was quantified with an IC50 value of approximately 6.98×1066.98\times 10^{-6} mol/L .

Comparison with Related Compounds

The biological activity of this compound can be compared with other spiro compounds to understand how structural variations affect activity:

CompoundStructural FeaturesBiological ActivityUnique Aspect
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Bromine instead of ChlorinePotentially similar neuroactivityHalogen substitution impact
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Fluorine atom presentAntimicrobial properties reportedDifferent halogen substitution

These comparisons illustrate how halogenation and functional group variations can significantly influence both chemical behavior and biological activity .

Case Studies and Research Findings

Study on Neuroprotective Activity : A study conducted on derivatives similar to tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] demonstrated significant neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. The compounds were tested for their ability to mitigate cellular damage induced by beta-amyloid fragments and other neurotoxic agents .

AChE Inhibition Study : In another study focusing on benzoxazepine derivatives, the compounds exhibited varying degrees of AChE inhibition. The findings suggest that structural modifications could enhance or diminish the inhibitory effects on AChE, indicating a potential pathway for drug development targeting cognitive disorders .

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